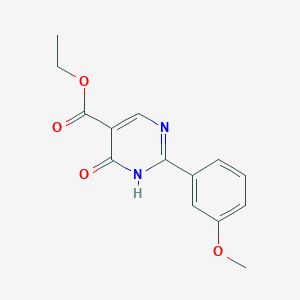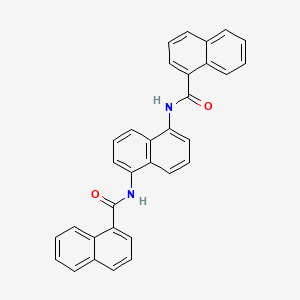
N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicinal chemistry. This compound is a member of the thiazole family of compounds, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is not fully understood. However, it is believed to exert its biological effects by interacting with specific molecular targets in cells. This compound has been shown to inhibit the activity of various enzymes and signaling pathways, leading to the modulation of cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been shown to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit viral replication, and modulate immune responses. This compound has also been shown to affect glucose metabolism and insulin signaling, suggesting its potential as a therapeutic agent for diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide is its diverse biological activities, which make it a promising candidate for drug development. This compound is also relatively easy to synthesize and purify, making it accessible for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and testing in lab experiments.
Orientations Futures
There are several future directions for the research of N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide. One of the directions is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and metabolic disorders. Another direction is to explore its mechanism of action and molecular targets, which could provide insights into the development of novel drugs. Additionally, the synthesis and optimization of N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide derivatives could lead to the discovery of more potent and selective compounds with unique biological activities.
Méthodes De Synthèse
The synthesis of N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide involves the reaction of 4-bromobenzaldehyde, 3-nitrobenzaldehyde, and 2-aminothiazole in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of intermediate steps, leading to the formation of the final product. The yield and purity of the product can be optimized by adjusting the reaction conditions and purification methods.
Applications De Recherche Scientifique
N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine hydrobromide has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit potent anticancer, antiviral, and antimicrobial activities. It has also been investigated for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN3O2S.BrH/c16-11-4-6-12(7-5-11)17-15-18-14(9-22-15)10-2-1-3-13(8-10)19(20)21;/h1-9H,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIJYZNYOXGXZNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)NC3=CC=C(C=C3)Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-4-(3-nitrophenyl)-1,3-thiazol-2-amine;hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-[5-(4-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5126669.png)
![1-[1-(3-methoxyphenyl)-1H-pyrazol-4-yl]-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B5126675.png)


![1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5126703.png)




![1-(bicyclo[2.2.1]hept-2-ylcarbonyl)-4-(2-ethoxyphenyl)piperazine](/img/structure/B5126733.png)
![7-(3-nitrophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B5126741.png)
![N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-{4-[(4-nitrophenyl)thio]phenyl}-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5126745.png)
![N-[(1-mesityl-1H-pyrrol-2-yl)methyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5126761.png)
![4-{5-[2-(4-methoxyphenyl)ethyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5126762.png)